

Application Notes and Protocols for Measuring J-104129 Efficacy

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Compound of Interest

Compound Name: J-104129

Cat. No.: B15574322

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Introduction

These application notes provide a comprehensive guide to measuring the efficacy of **J-104129**. It is important to note that **J-104129** is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine (ACh), primarily couples to the Gq family of G-proteins.[3][4][5] This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, which in smooth muscle, leads to contraction.[3][6] **J-104129**'s efficacy is determined by its ability to competitively block this pathway and subsequent physiological responses, such as bronchoconstriction.

Data Presentation

The following tables summarize the quantitative efficacy data for **J-104129**, demonstrating its potency and selectivity for the M3 muscarinic receptor.

Table 1: In Vitro Receptor Binding Affinity of **J-104129**

Receptor Subtype	Ligand	K _i (nM)	Organism	Source
Human Muscarinic M3	J-104129	4.2	Human	[1] [2]
Human Muscarinic M1	J-104129	19	Human	[2]
Human Muscarinic M2	J-104129	490	Human	[1] [2]

K_i (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity.

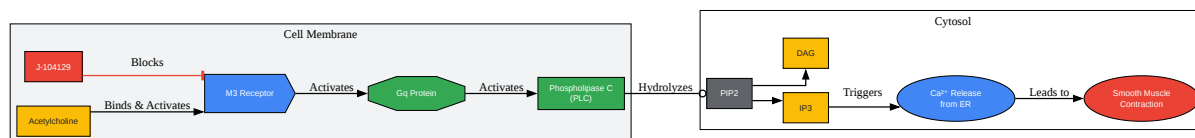
Table 2: In Vitro Functional Antagonism of **J-104129**

Assay	Agonist	K _e (nM)	Tissue/Organism	Source
Tracheal Smooth Muscle Contraction	Acetylcholine	3.3	Rat	[2]
Atrial Rate Inhibition	Acetylcholine	170	Rat	[2]

K_e (Equilibrium Dissociation Constant): A measure of the potency of an antagonist in a functional assay. It represents the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by acetylcholine initiates a signaling cascade leading to smooth muscle contraction. **J-104129** acts as a competitive antagonist, blocking acetylcholine from binding to the M3 receptor and thereby inhibiting this pathway.



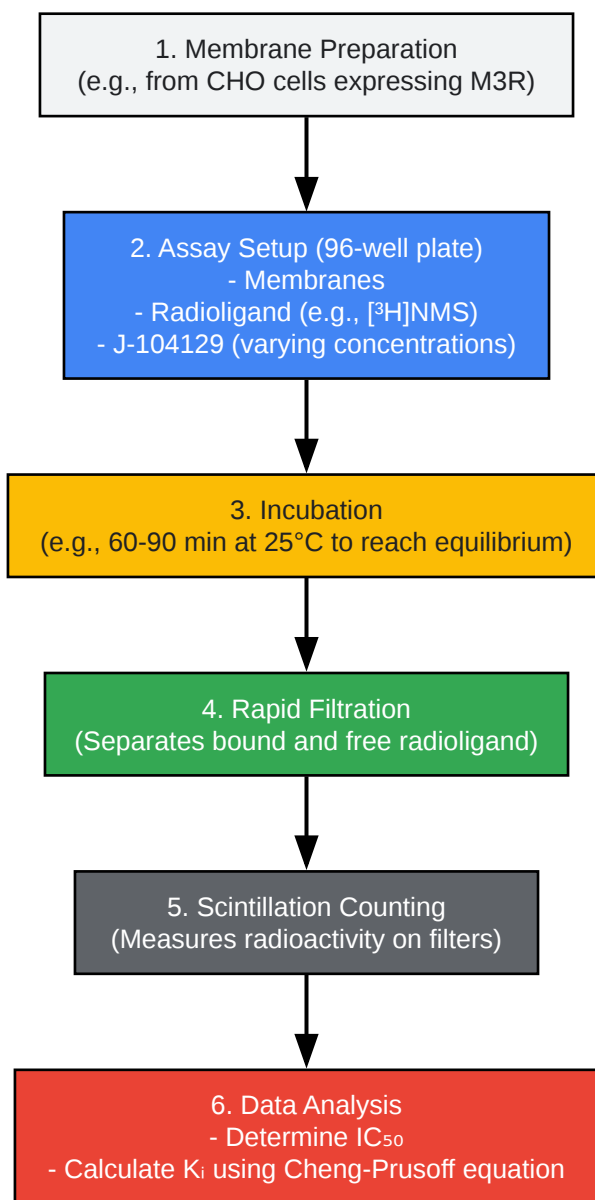
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Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by **J-104129**.

Experimental Protocols

Radioligand Binding Assay for M3 Receptor Affinity

This protocol determines the binding affinity (K_i) of **J-104129** for the M3 muscarinic receptor through competitive binding with a radiolabeled antagonist.



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Caption: Workflow for a Radioligand Binding Assay to determine **J-104129** affinity.

Methodology:

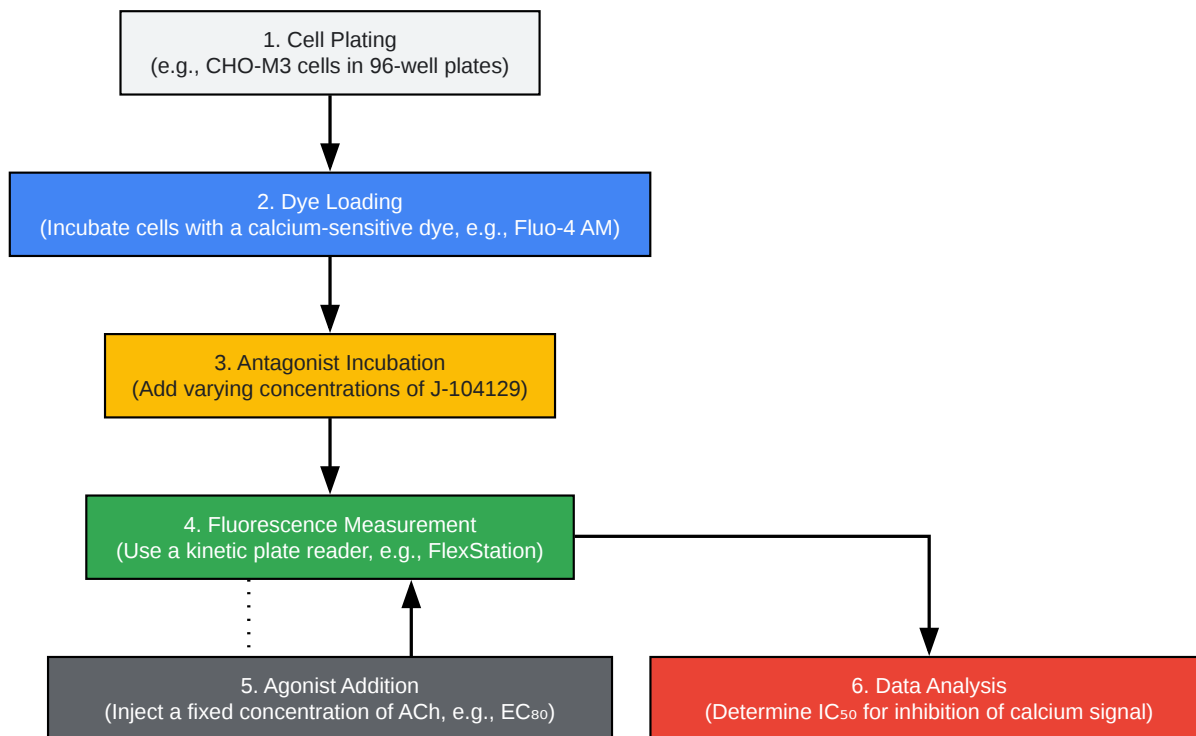
- Membrane Preparation:
 - Homogenize cells or tissues expressing the M3 muscarinic receptor (e.g., CHO-K1 cells) in an ice-cold buffer.

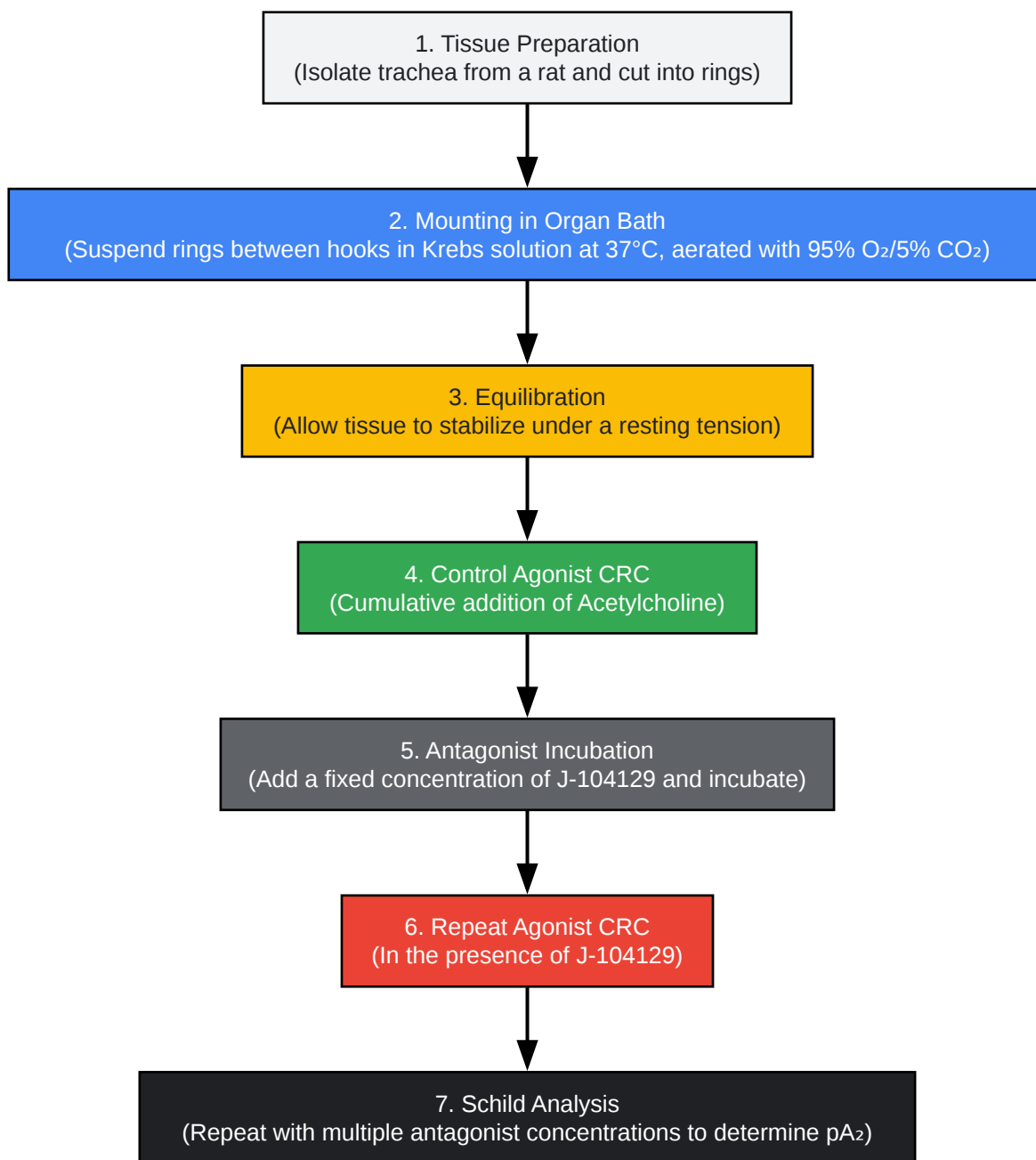
- Centrifuge the homogenate to pellet the membranes.
- Wash the pellet and resuspend it in an appropriate assay buffer to a final protein concentration of 50-200 µg/mL.[6]
- Assay Setup:
 - In a 96-well plate, add the following in order:
 - Assay buffer for total binding determination.
 - A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine) for non-specific binding determination.[6]
 - Varying concentrations of **J-104129** for the competition curve.
 - A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine ([³H]NMS) or [³H]4-DAMP) at a concentration close to its dissociation constant (K_d).[6][7]
 - The membrane suspension.
- Incubation:
 - Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[6]
- Filtration:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
- Counting:
 - Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]
- Data Analysis:

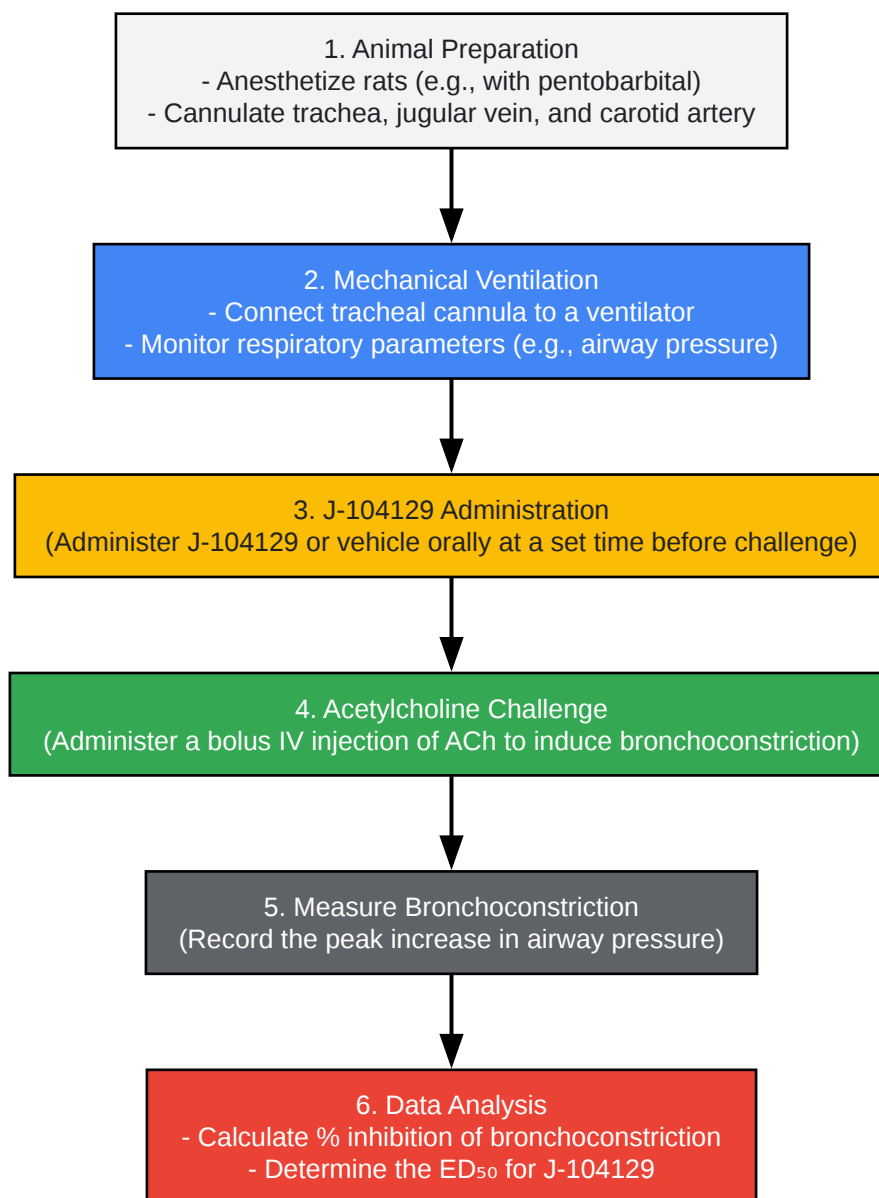
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **J-104129** concentration and fit the data to a one-site binding model to determine the IC_{50} (the concentration of **J-104129** that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.^[6]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of **J-104129** to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist.







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